molecular formula C8H7ClO4S B2389665 3-Chlorosulfonyl-5-methylbenzoic acid CAS No. 191483-49-5

3-Chlorosulfonyl-5-methylbenzoic acid

Cat. No. B2389665
M. Wt: 234.65
InChI Key: ROAXDYSMBVWWDR-UHFFFAOYSA-N
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Description

3-Chlorosulfonyl-5-methylbenzoic acid is a chemical compound with the CAS Number: 191483-49-5 . It has a molecular weight of 234.66 .


Molecular Structure Analysis

The molecular formula of 3-Chlorosulfonyl-5-methylbenzoic acid is C8H7ClO4S . The InChI code is 1S/C8H7ClO4S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H,10,11) .

Scientific Research Applications

Photocatalytic Reactions

3-Chlorosulfonyl-5-methylbenzoic acid finds application in photocatalytic reactions. A study demonstrated the use of UV light and titanium dioxide in aqueous suspension to investigate the photocatalytic reaction of o-methylbenzoic acid, a compound related to 3-chlorosulfonyl-5-methylbenzoic acid, highlighting the influence of pH values, anion additives, and different types of titanium dioxide on the reaction rate (Wang et al., 2000).

Synthesis of Chemical Intermediates

The compound is also significant in the synthesis of various chemical intermediates. For instance, research demonstrates a one-pot synthesis process involving chlorosulfonic acid, which is structurally similar to 3-chlorosulfonyl-5-methylbenzoic acid, for the synthesis of benzoxathiin derivatives (Qaisi et al., 2004). Another study describes a new and environmentally friendly process for the nitration of methyl 3-methylbenzoate, a process closely related to the applications of 3-chlorosulfonyl-5-methylbenzoic acid (Mei et al., 2018).

Catalysis and Chemical Synthesis

In the field of catalysis and chemical synthesis, 3-chlorosulfonyl-5-methylbenzoic acid is valuable. A study outlines the synthesis of 2-amino-3-methylbenzoic acid by hydrogenation, using a process that could involve derivatives like 3-chlorosulfonyl-5-methylbenzoic acid (Zheng, 2012). Additionally, the synthesis of chloranthraniliprole, an important agrochemical, involves intermediates that can be derived from 3-chlorosulfonyl-5-methylbenzoic acid (Chen Yi-fen et al., 2010).

Solubility and Solute Transfer Studies

Research in solubility and solute transfer often utilizes compounds like 3-chlorosulfonyl-5-methylbenzoic acid. A study reported on the experimental solubilities of 3,5-dinitro-2-methylbenzoic acid, a compound with structural similarities, providing insights that could be relevant for compounds like 3-chlorosulfonyl-5-methylbenzoic acid (Ye et al., 2011).

Continuous-Flow Synthesis

Continuous-flow synthesis is another area where 3-chlorosulfonyl-5-methylbenzoic acid has potential applications. A study describes the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate, which is closely related to 3-chlorosulfonyl-5-methylbenzoic acid, demonstrating the advantages of continuous-flow processes in chemical synthesis (Yu et al., 2016).

Coordination Chemistry

In coordination chemistry, derivatives of 3-chlorosulfonyl-5-methylbenzoic acid are used to study the formation of various coordination polymers and complexes. A study on the coordination polymers of cobalt complexes with 3,5-dinitrobenzoic acid and its derivatives demonstrates the type of research where 3-chlorosulfonyl-5-methylbenzoic acid could be relevant (Pedireddi et al., 2004).

Anti-tumor Activity Research

Lastly, derivatives of 3-chlorosulfonyl-5-methylbenzoic acid have been studied for their potential anti-tumor activities. Research into the synthesis and anti-tumor activity of 3-amidebenzamide derivatives, which could be synthesized from compounds like 3-chlorosulfonyl-5-methylbenzoic acid, illustrates this application (Li, 2014).

Safety And Hazards

The safety information available indicates that 3-Chlorosulfonyl-5-methylbenzoic acid is considered hazardous . It has been classified as causing serious eye damage .

properties

IUPAC Name

3-chlorosulfonyl-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAXDYSMBVWWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorosulfonyl-5-methylbenzoic acid

CAS RN

191483-49-5
Record name 3-(chlorosulfonyl)-5-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
CSM BABU - 2012 - SRM UNIVERSITY
Number of citations: 0

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